![molecular formula C20H27N7O3S B2357246 8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-41-1](/img/structure/B2357246.png)
8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C20H27N7O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The complex chemical name provided relates to compounds with structural motifs similar to those found in various purine derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the type of research and applications that might be relevant.
For example, the synthesis of related sulfur-transfer agents and their potential use in chemical synthesis has been explored. Compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related derivatives have been prepared for their utility in transferring sulfur atoms within chemical syntheses, indicating the relevance of sulfur-containing purine analogs in synthetic chemistry (Klose, Reese, & Song, 1997).
Additionally, the structural analysis of similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, has been conducted. These studies provide valuable information about the geometric configuration of purine derivatives and their potential interactions with biological molecules (Karczmarzyk & Pawłowski, 1997). This insight is crucial for the development of new drugs and understanding their mechanism of action at the molecular level.
Antioxidant and Biological Activities
The exploration of new purine derivatives for their antioxidant properties is another area of research. For instance, the synthesis and antioxidant evaluation of pyrazolopyridine derivatives highlight the ongoing search for compounds with potential therapeutic benefits. Such studies indicate the broad interest in purine analogs for their possible antioxidant and protective effects against oxidative stress, which is a factor in many diseases (Gouda, 2012).
Furthermore, the synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and their examination for antitumor activity and vascular relaxing effects showcase the potential medicinal applications of purine analogs. These compounds offer insights into the design of new therapeutic agents targeting specific biological pathways or diseases (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Propriétés
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-12-6-7-21-18(22-12)31-9-8-27-15-16(24(4)20(29)25(5)17(15)28)23-19(27)26-10-13(2)30-14(3)11-26/h6-7,13-14H,8-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVHLXYCOFXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,6-dimethylmorpholino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)
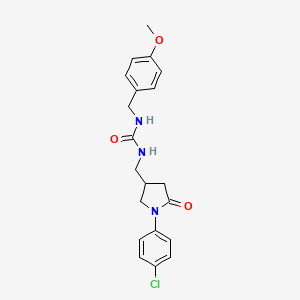
![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
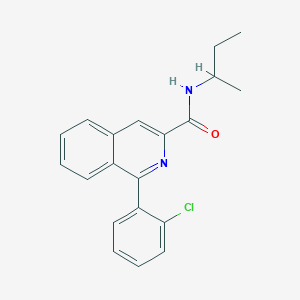
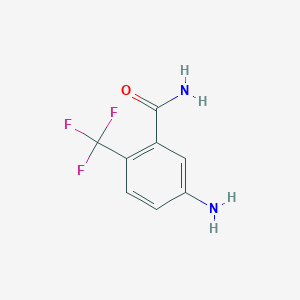
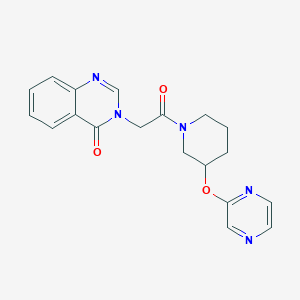
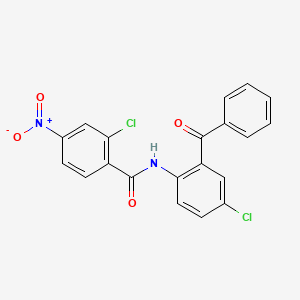
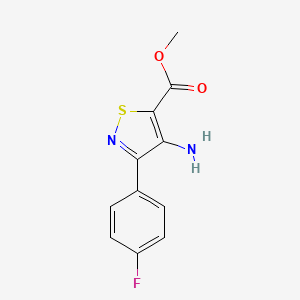
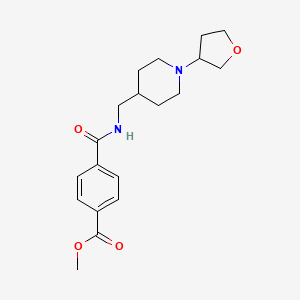
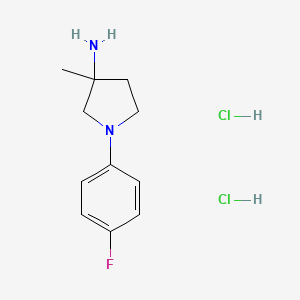
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)